molecular formula C8H16ClN3 B12216224 [(1-methyl-1H-pyrazol-5-yl)methyl]propylamine

[(1-methyl-1H-pyrazol-5-yl)methyl]propylamine

Cat. No.: B12216224
M. Wt: 189.68 g/mol
InChI Key: AFWJVPBAZUTZEQ-UHFFFAOYSA-N
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Description

[(1-Methyl-1H-pyrazol-5-yl)methyl]propylamine is a primary amine featuring a pyrazole ring substituted with a methyl group at the 1-position and a propylamine side chain attached via a methylene bridge. This structure combines the aromatic heterocyclic properties of pyrazole with the hydrophilic, charge-masking capabilities of a short-chain aliphatic amine.

Properties

Molecular Formula

C8H16ClN3

Molecular Weight

189.68 g/mol

IUPAC Name

N-[(2-methylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride

InChI

InChI=1S/C8H15N3.ClH/c1-3-5-9-7-8-4-6-10-11(8)2;/h4,6,9H,3,5,7H2,1-2H3;1H

InChI Key

AFWJVPBAZUTZEQ-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC=NN1C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(1-methyl-1H-pyrazol-5-yl)methyl]propylamine typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with propylamine under suitable conditions. The reaction is usually carried out in the presence of a catalyst and a solvent such as ethanol. The mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity [(1-methyl-1H-pyrazol-5-yl)methyl]propylamine suitable for various applications .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [(1-methyl-1H-pyrazol-5-yl)methyl]propylamine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the propylamine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including [(1-methyl-1H-pyrazol-5-yl)methyl]propylamine. For instance, a series of derivatives demonstrated significant activity against Pseudomonas syringae with minimal inhibitory concentrations (MIC) indicating their potential as novel antimicrobial agents .

Anticancer Potential

Research indicates that pyrazole derivatives can inhibit cancer cell growth. For example:

  • Certain derivatives showed significant inhibitory effects on A549 lung cancer cells, with IC50 values suggesting potent anticancer activity .
  • Other studies have indicated that these compounds can induce apoptosis in various cancer cell lines, highlighting their therapeutic potential .

Anti-inflammatory Effects

There is also evidence suggesting that pyrazole derivatives can inhibit pro-inflammatory cytokines, which positions them as potential candidates for managing inflammatory diseases .

Applications in Organic Synthesis

The unique reactivity of [(1-methyl-1H-pyrazol-5-yl)methyl]propylamine makes it useful in organic synthesis. It can serve as a building block for synthesizing more complex organic molecules due to its ability to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the efficacy of 1-methyl-1H-pyrazol-5-amines, derivatives incorporating disulfide moieties were synthesized and tested against bacterial strains. The findings revealed that these compounds exhibited potent antibacterial activity, outperforming established controls .

Case Study 2: Anticancer Research

Another investigation focused on the anticancer properties of pyrazole derivatives, which demonstrated significant cytotoxicity against multiple cancer cell lines. The structure-activity relationship (SAR) studies provided insights into how specific substitutions influenced biological activity .

Comparative Analysis of Related Compounds

Compound NameStructure DescriptionUnique Features
1-Ethyl-1H-pyrazol-5-amineContains an ethyl group instead of isopropylDifferent reactivity profile due to ethyl substitution
1-Methyl-5-amino-pyrazoleFeatures a methyl group instead of isopropylAlters chemical properties and potential applications
2-Chloro-4-(1H-pyrazol-5-yl)benzonitrileA chlorinated derivative with a benzonitrile moietyExhibits unique pharmacological properties

The distinct substitution pattern of [(1-methyl-1H-pyrazol-5-yl)methyl]propylamine enhances its unique chemical and biological properties compared to these analogs.

Mechanism of Action

The mechanism of action of [(1-methyl-1H-pyrazol-5-yl)methyl]propylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzymes involved in metabolic processes or bind to receptors to alter signal transduction pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Propylamine Derivatives

The propylamine moiety in the target compound is a linear three-carbon chain. Comparisons with other amines reveal:

  • Propylamine (C₃H₉N) : Exhibits a folding midpoint concentration of ~0.4 M in protein folding studies, similar to NaCl, but requires higher concentrations (~1 M) for complete folding . Its crystal structure shows optimized hydrogen bonding but inefficient inter-chain packing due to odd-chain length, leading to weaker dispersion interactions compared to even-chain amines .
  • Trimethylamine (C₃H₉N) : A structural isomer of propylamine. The branched methyl groups reduce hydrogen-bonding capacity, lowering boiling points compared to linear amines .

Table 1: Physicochemical Properties of Selected Amines

Compound Boiling Point* (°C) Hydrogen Bonding Efficiency Chain Length
Propylamine 48–50 Moderate (odd-chain) C3
Trimethylamine 2–3 Low (branched) C3
Butylamine (even-chain) 77–78 High (even-chain) C4
Target Compound (inferred) ~150–200† Moderate (pyrazole influence) C3

*Boiling points from . †Estimated based on pyrazole derivatives.

Pyrazole Derivatives

The 1-methylpyrazole group contributes aromaticity and steric bulk:

  • 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine : Features a bulkier aryl substituent, enhancing stability but reducing solubility compared to the target compound’s methyl group .
  • Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine : Demonstrates isomerization behavior under varying conditions, a property less relevant to the target compound due to its simpler structure .
Protein Folding and Chaperone Effects

Propylamine’s role as a chemical chaperone is concentration-dependent, requiring ~1 M for full protein folding, whereas polyamines (e.g., spermine) achieve similar effects at lower concentrations due to multiple amine groups . The target compound’s single amine group may limit its chaperone efficacy compared to polyamines.

Pharmacological Potential

Tricyclic antidepressants (TCAs) like imipramine highlight the importance of amine chain modifications. For example, desipramine (a demethylated TCA) shows altered receptor affinity due to minor changes in the propylamine side chain . While the target compound lacks a TCA-like core, its pyrazole moiety could confer unique binding properties in medicinal chemistry contexts.

Functional Implications of Structural Features

  • Pyrazole Substituents : The 1-methyl group minimizes steric hindrance, unlike bulkier substituents (e.g., p-tolyl in ), which may impede molecular interactions.

Biological Activity

[(1-Methyl-1H-pyrazol-5-yl)methyl]propylamine is a heterocyclic compound characterized by a pyrazole ring and a propylamine substituent. Its unique structure allows for potential modulation of biological pathways, leading to various therapeutic effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular formula for [(1-methyl-1H-pyrazol-5-yl)methyl]propylamine is C8_{8}H12_{12}N4_{4}. The compound features:

  • A methyl group attached to the nitrogen of the pyrazole ring.
  • A propylamine chain , enhancing its reactivity and biological properties.

This structural configuration influences its solubility, reactivity, and overall biological activity compared to other similar compounds.

The biological activity of [(1-methyl-1H-pyrazol-5-yl)methyl]propylamine is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors.

Key Mechanisms:

  • Enzyme Modulation : The compound can influence enzyme activity, which is critical for various metabolic pathways.
  • Receptor Interaction : It may interact with receptors involved in inflammatory and cancer pathways, potentially exhibiting anti-inflammatory and anticancer properties.

Biological Activities

Research indicates that [(1-methyl-1H-pyrazol-5-yl)methyl]propylamine exhibits several biological activities:

Antimicrobial Activity

Studies have shown that pyrazole derivatives, including this compound, possess antimicrobial properties. For instance:

  • In vitro assays demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • The compound's mechanism involves disrupting bacterial cell walls and inhibiting metabolic processes.

Anti-inflammatory Properties

The compound has been noted for its potential anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models.

Anticancer Potential

Research suggests that [(1-methyl-1H-pyrazol-5-yl)methyl]propylamine could serve as a candidate for cancer treatment due to its ability to modulate pathways involved in tumor growth and survival.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of [(1-methyl-1H-pyrazol-5-yl)methyl]propylamine, a comparison with structurally similar compounds is illustrated below:

Compound NameStructural FeaturesUnique Aspects
1-MethylpyrazoleContains a single methyl group on the pyrazole ringLacks the propylamine substituent
3-MethylpyrazoleMethyl group at position 3 on the pyrazole ringDifferent position affects reactivity
4-AminoantipyrineContains an amino group and an antipyrine moietyExhibits different biological activities due to additional functional groups

Case Studies

Several studies have documented the biological effects of [(1-methyl-1H-pyrazol-5-yl)methyl]propylamine:

  • Antimicrobial Study : A recent study evaluated the efficacy of this compound against Pseudomonas syringae and Valsa mali. Results indicated potent antibacterial and antifungal activities with EC50_{50} values significantly lower than standard antibiotics .
  • Cancer Research : In vitro studies demonstrated that [(1-methyl-1H-pyrazol-5-yl)methyl]propylamine inhibited proliferation in various cancer cell lines. The study highlighted its potential as a therapeutic agent in treating prostate cancer due to its antagonistic activity on androgen receptors .
  • Inflammation Model : An animal model assessing inflammatory responses showed that administration of this compound reduced markers of inflammation significantly compared to control groups .

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